

In-Depth Technical Guide to 2,3,5,6-Tetrafluorotoluene

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Compound of Interest

Compound Name: 2,3,5,6-Tetrafluorotoluene

Cat. No.: B1329407

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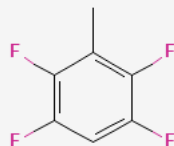
Core Compound Details

Chemical Identity:

- Name: **2,3,5,6-Tetrafluorotoluene**
- Synonym: 1,2,4,5-Tetrafluoro-3-methylbenzene[1]
- CAS Number: 5230-78-4[1]

Chemical Structure:

- Molecular Formula: C₇H₄F₄[1]
- Molecular Weight: 164.10 g/mol
- SMILES: CC1=C(F)C(F)=CC(F)=C1F[1]
- InChI Key: POMGTQLCZJZYAM-UHFFFAOYSA-N[1]



Structure:

Image Source: PubChem CID 78896

Physicochemical and Spectroscopic Data

The following tables summarize key physical and spectroscopic properties of **2,3,5,6-tetrafluorotoluene**.

Table 1: Physical Properties

Property	Value	Reference
Molecular Weight	164.10 g/mol	PubChem CID 78896
Appearance	Not specified; likely a liquid	Inferred from related compounds
Boiling Point	Not definitively found	-
Melting Point	Not definitively found	-
Density	Not definitively found	-

Table 2: Spectroscopic Data

Spectrum	Data	Reference
^1H NMR	Signals corresponding to the methyl and aromatic protons are expected. Specific chemical shifts and coupling constants are not readily available in the searched literature.	-
^{13}C NMR	Signals for the methyl carbon and the aromatic carbons are expected, with characteristic C-F coupling. Specific data is not readily available.	-
^{19}F NMR	A spectrum of a reaction mixture containing 2,3,5,6-tetrafluorotoluene shows a signal for the compound, but the specific chemical shift is not isolated and reported.	Supplementary Material for a Chemistry Communication
IR	FTIR spectra are available through databases such as SpectraBase, showing characteristic C-F and aromatic C-H stretching frequencies.	PubChem CID 78896
Mass Spec	Expected molecular ion peak (M^+) at m/z 164.02.	PubChem CID 78896

Synthesis and Reactivity

While a detailed, step-by-step synthesis protocol for **2,3,5,6-tetrafluorotoluene** was not explicitly found in the searched literature, its synthesis would likely involve the methylation of 1,2,4,5-tetrafluorobenzene or the fluorination of a suitable toluene derivative.

The reactivity of polyfluorinated aromatic compounds is well-documented. The fluorine atoms are strongly electron-withdrawing, making the aromatic ring susceptible to nucleophilic aromatic substitution. The methyl group is a potential site for free-radical halogenation.

Experimental Protocols

A specific, detailed experimental protocol for the synthesis of **2,3,5,6-tetrafluorotoluene** is not readily available in the public domain literature that was searched. However, a representative experimental setup for a reaction involving this compound is described below.

NMR Tube Reaction of a Uranium(III) Complex with **2,3,5,6-Tetrafluorotoluene**

This protocol is adapted from the supplementary information of a chemical communication and describes the monitoring of a reaction in an NMR tube.

Objective: To observe the reaction between a uranium(III) benzyl complex (1-Bz) and **2,3,5,6-tetrafluorotoluene** over time using NMR spectroscopy.

Materials:

- Uranium(III) benzyl complex (1-Bz) (0.025 g, 0.027 mmol)
- **2,3,5,6-Tetrafluorotoluene** (4.4 mg, 3.29 μ L, 0.027 mmol)
- Tetrahydrofuran (THF), anhydrous (~0.7 mL)
- J-Young NMR tube

Procedure:

- In an inert atmosphere glovebox, charge a J-Young NMR tube with 0.025 g of the uranium(III) benzyl complex (1-Bz).
- Add approximately 0.7 mL of anhydrous tetrahydrofuran to dissolve the complex.
- Using a microsyringe, add 3.29 μ L of **2,3,5,6-tetrafluorotoluene** to the NMR tube.

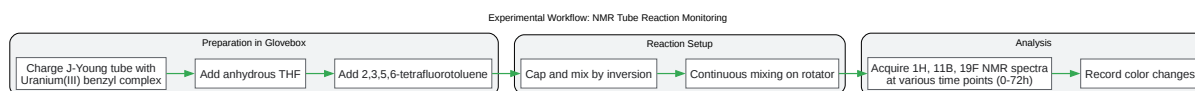
- Cap the J-Young tube securely and invert it multiple times to ensure thorough mixing of the reactants.
- For continuous mixing, attach the NMR tube to a mechanical rotator.
- Acquire ^1H , ^{11}B , and ^{19}F NMR spectra at various time intervals over a 72-hour period to monitor the progress of the reaction.
- Observe and record any color changes in the reaction mixture. The reported reaction changed color from green to purple, then to blue, and finally to light brown.

Applications in Drug Development and Medicinal Chemistry

The incorporation of fluorine atoms into organic molecules is a widely used strategy in drug design to enhance properties such as metabolic stability, lipophilicity, and binding affinity.[2] While specific examples of drugs containing the **2,3,5,6-tetrafluorotoluene** moiety were not identified in the search, this compound serves as a valuable fluorinated building block.

The tetrafluorinated phenyl group can be introduced into larger molecules to modulate their electronic and steric properties. The unique substitution pattern of **2,3,5,6-tetrafluorotoluene** makes it a useful synthon for creating more complex fluorinated aromatic compounds for screening in drug discovery programs. Its derivatives, such as 2,3,5,6-tetrafluorophenol, are known to be used in the synthesis of complex heterocyclic compounds and as building blocks for novel drug candidates.[2]

Visualizations



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Caption: Workflow for monitoring the reaction of a uranium complex with **2,3,5,6-tetrafluorotoluene**.

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References

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- 2. nbinno.com [nbinno.com]
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